molecular formula C16H21N3O2 B5532042 1-[(6-ethylpyrimidin-4-yl)amino]-3-(4-methylphenoxy)propan-2-ol

1-[(6-ethylpyrimidin-4-yl)amino]-3-(4-methylphenoxy)propan-2-ol

Cat. No. B5532042
M. Wt: 287.36 g/mol
InChI Key: GBAKJIWZFAGHPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to "1-[(6-ethylpyrimidin-4-yl)amino]-3-(4-methylphenoxy)propan-2-ol" involves complex chemical processes. For example, a method described for the synthesis of analog compounds involves the reaction of ethyl alka-2,3-dienoates and 4-tetrahydropyranyloxyalk-2-ynenitriles with acetamidine, yielding 2-methylpyrimidin-4(3H)-ones and 4-amino-2-methyl-6-(1-tetrahydropyranyloxyalkyl)pyrimidines, respectively (Roberts, Landor, & Bolessa, 1994).

Molecular Structure Analysis

The molecular structure of compounds similar to "1-[(6-ethylpyrimidin-4-yl)amino]-3-(4-methylphenoxy)propan-2-ol" often features complex arrangements of atoms and bonds. Crystallographic studies on related compounds reveal the importance of non-covalent interactions for their structural stability. For example, the analysis of arylsulfonylated 2-amino-6-methylpyrimidin derivatives through X-ray diffraction confirmed the presence of various non-covalent interactions, including hydrogen bonding, which are crucial for the compounds' structural integrity (Ali et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of "1-[(6-ethylpyrimidin-4-yl)amino]-3-(4-methylphenoxy)propan-2-ol" and its derivatives is a key area of study. Research into similar compounds has shown a wide range of chemical reactions, such as the three-component synthesis of pyrido[2,3-d]pyrimidines, demonstrating the versatility and reactivity of pyrimidine-based compounds (Harutyunyan et al., 2015).

Physical Properties Analysis

The physical properties of similar compounds, including melting points, solubility, and crystalline structure, provide insight into their behavior in different environments. Studies on compounds like (3-ethyl-1-methyl-2,6-diphenylpiperidin-4-ylidene)amino phenyl carbonate have investigated their crystal structures to understand the influence of molecular conformation on physical properties (Raghuvarman et al., 2014).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different reagents, are essential for understanding the potential applications of "1-[(6-ethylpyrimidin-4-yl)amino]-3-(4-methylphenoxy)propan-2-ol" derivatives. Research into the synthesis and characterization of related compounds has contributed to a deeper understanding of their chemical behavior and potential as chemical intermediates or active molecules in various applications (Srinivasulu et al., 2007).

properties

IUPAC Name

1-[(6-ethylpyrimidin-4-yl)amino]-3-(4-methylphenoxy)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-3-13-8-16(19-11-18-13)17-9-14(20)10-21-15-6-4-12(2)5-7-15/h4-8,11,14,20H,3,9-10H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAKJIWZFAGHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)NCC(COC2=CC=C(C=C2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(6-Ethylpyrimidin-4-YL)amino]-3-(4-methylphenoxy)propan-2-OL

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